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These application notes provide a detailed protocol for utilizing Dithiobis(succinimidyl

propionate) (DSP), a reversible crosslinker, to stabilize protein-protein interactions (PPIs) for

co-immunoprecipitation (Co-IP). This technique is particularly valuable for capturing weak or

transient interactions that may be lost during standard Co-IP procedures.[1][2][3][4][5]

Introduction

Co-immunoprecipitation is a powerful technique to study PPIs. However, its efficacy is often

limited by the stability of the protein complexes. Weak or transient interactions can dissociate

during cell lysis or the immunoprecipitation process, leading to false-negative results.[2][3][4][5]

Chemical crosslinking with reagents like DSP can overcome this limitation by covalently linking

interacting proteins in vivo.[2][3]

DSP, also known as Lomant's Reagent, is a cell-permeable, homobifunctional, and thiol-

cleavable crosslinker.[6][7][8] Its N-hydroxysuccinimide (NHS) esters react with primary amines

(like those in lysine residues) to form stable amide bonds, effectively "freezing" protein

complexes as they exist within the cell.[6] The 12 Å spacer arm of DSP contains a disulfide

bond that can be easily cleaved by reducing agents, such as dithiothreitol (DTT) or 2-

mercaptoethanol (β-ME), allowing for the separation of the crosslinked proteins for downstream
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analysis.[2][6] This protocol details a step-by-step method for performing DSP crosslinking

followed by Co-IP.

Experimental Protocols
This protocol is optimized for cultured mammalian cells but can be adapted for other sample

types.

Materials and Reagents
Reagent Supplier Catalog Number

Dithiobis(succinimidyl

propionate) (DSP)
Pierce 22585

Dimethyl sulfoxide (DMSO),

Anhydrous
Sigma-Aldrich 276855

Phosphate-Buffered Saline

(PBS), pH 7.4
Gibco 10010023

Tris-HCl Sigma-Aldrich T5941

NaCl Sigma-Aldrich S9888

EDTA Sigma-Aldrich E9884

NP-40 (Igepal CA-630) Sigma-Aldrich I8896

Protease Inhibitor Cocktail Roche 11836170001

Phosphatase Inhibitor Cocktail Roche 04906845001

Glycine or Tris Sigma-Aldrich G8898 or T5941

Protein A/G Agarose Beads Santa Cruz sc-2003

Primary Antibody (specific to

protein of interest)
Varies Varies

Dithiothreitol (DTT) Sigma-Aldrich D9779

2-Mercaptoethanol (β-ME) Sigma-Aldrich M3148

Laemmli Sample Buffer (4X) Bio-Rad 1610747
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Buffer and Solution Preparation
Buffer/Solution Composition

DSP Stock Solution (100 mM)
20.2 mg DSP in 500 µL anhydrous DMSO.

Prepare fresh.

Crosslinking Buffer (PBS) Standard 1X PBS, pH 7.4.

Quenching Buffer 1 M Tris-HCl, pH 7.5 or 1 M Glycine in PBS.

Lysis Buffer
50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM

EDTA, 1% NP-40.

Wash Buffer
50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1%

NP-40.

Elution Buffer (Non-reducing)
1X Laemmli Sample Buffer without reducing

agent.

Elution Buffer (Reducing)
1X Laemmli Sample Buffer with 100 mM DTT or

5% β-ME.

Step-by-Step Protocol
1. Cell Culture and Harvest

Culture cells to 75-90% confluency. Using cells at a lower confluency can improve the

accessibility of the crosslinker to all cells.[9]

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

2. DSP Crosslinking

Prepare the DSP working solution by diluting the 100 mM DSP stock solution in pre-warmed

(37°C) PBS to a final concentration of 0.1-2 mM. The optimal concentration should be

determined empirically for each system.[1][2] A concentration of 0.1 mM DSP has been

shown to be effective.[1][2]

Add the DSP working solution to the cells.
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Incubate at room temperature for 30 minutes with gentle agitation. Alternatively, incubation

can be performed at 4°C for 2 hours.[2][10]

3. Quenching the Crosslinking Reaction

Aspirate the DSP solution and wash the cells once with PBS.

Add quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) to the cells and incubate for 15 minutes

at room temperature with gentle agitation to stop the crosslinking reaction.[10]

4. Cell Lysis

Aspirate the quenching buffer and wash the cells twice with ice-cold PBS.

Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein

sample for immunoprecipitation.

5. Immunoprecipitation

Determine the protein concentration of the cleared lysate using a standard protein assay

(e.g., BCA assay).

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a

rotator.

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

Add the primary antibody specific to the protein of interest to the pre-cleared lysate. Incubate

for 2-4 hours or overnight at 4°C on a rotator.
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Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional

1-2 hours at 4°C on a rotator.

6. Washing

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Discard the supernatant and wash the beads three to five times with ice-cold Wash Buffer.

With each wash, resuspend the beads and then pellet them by centrifugation.

7. Elution and Cleavage of Crosslinker

After the final wash, remove all supernatant.

To elute the immunoprecipitated proteins, add 1X reducing Laemmli sample buffer

(containing DTT or β-ME) directly to the beads.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and cleave the disulfide

bond in the DSP crosslinker.

Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

8. Analysis

The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting or mass

spectrometry.

Optimization Parameters
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Parameter Recommended Range Notes

DSP Concentration 0.1 - 2 mM

Higher concentrations can lead

to the formation of large,

insoluble protein complexes.[1]

[2] Start with 0.5 mM and

optimize.

Incubation Time 30 min - 2 hours

Longer incubation times can

increase crosslinking efficiency

but also non-specific

interactions.

Incubation Temperature 4°C or Room Temperature

Room temperature incubation

is faster, while 4°C may reduce

non-specific crosslinking.[2]

[10]

Quenching Agent 20-50 mM Tris or Glycine

Ensure the quenching agent is

in excess to stop the reaction

effectively.
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Caption: Mechanism of DSP crosslinking proteins with primary amines.
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Caption: Step-by-step workflow for DSP crosslinking Co-IP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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